2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide

CAS No.: 1172068-76-6

Cat. No.: VC5128658

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172068-76-6 |

|---|---|

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 301.346 |

| IUPAC Name | 2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-phenylpropyl)acetamide |

| Standard InChI | InChI=1S/C16H19N3O3/c1-11-13(15(21)19-16(22)18-11)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,17,20)(H2,18,19,21,22) |

| Standard InChI Key | UGLMSJIMXPEJJM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)NC(=O)N1)CC(=O)NCCCC2=CC=CC=C2 |

Introduction

Molecular Formula and Weight

The molecular formula of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide is , with a molecular weight of approximately 278.31 g/mol.

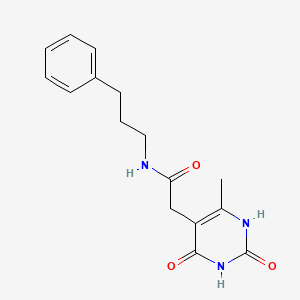

Structural Representation

The structural representation can be depicted as follows:

textO || N--C--CH3 | | C C || | O C--C6H5 || | C C | | CH3 CH2

Synthesis

The synthesis of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step reactions starting from simpler precursors.

Synthetic Route

-

Formation of Tetrahydropyrimidine Core: The initial step involves the synthesis of the tetrahydropyrimidine ring through cyclization reactions involving appropriate aldehydes and amines.

-

Acetamide Formation: The tetrahydropyrimidine derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

-

Substitution Reaction: Finally, a substitution reaction introduces the phenylpropyl group onto the nitrogen atom of the acetamide.

Pharmacological Potential

Research indicates that compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide may exhibit various biological activities including:

-

Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.

-

Antitumor Activity: Preliminary studies suggest potential anticancer properties through inhibition of specific cellular pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydropyrimidines can inhibit certain enzymes linked to inflammation and cancer cell proliferation.

Docking Studies

Molecular docking studies have suggested that these compounds may bind effectively to target proteins involved in metabolic pathways relevant to disease states.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.31 g/mol |

| Antimicrobial Activity | Yes |

| Antitumor Activity | Potentially effective |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume